molecular formula C12H16O6 B12740714 Viridicatic acid CAS No. 55956-48-4

Viridicatic acid

Cat. No.: B12740714
CAS No.: 55956-48-4
M. Wt: 256.25 g/mol
InChI Key: YZMZGKYVOIAWJS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of viridicatic acid involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation of precursor molecules. In particular, the P450 enzyme TraB plays a crucial role in the biosynthesis of this compound by catalyzing the hydroxylation of terrestric acid .

Industrial Production Methods

Industrial production of this compound is typically achieved through fermentation processes using fungal strains such as Penicillium crustosum. Genetic manipulation techniques, including gene disruption and heterologous expression, are employed to enhance the yield and purity of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation and cyclization reactions catalyzed by cytochrome P450 enzymes. Its distinct chemical structure and biological activities set it apart from other similar compounds .

Properties

CAS No.

55956-48-4

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

IUPAC Name

2-[(2S)-4-hexanoyl-3-hydroxy-5-oxo-2H-furan-2-yl]acetic acid

InChI

InChI=1S/C12H16O6/c1-2-3-4-5-7(13)10-11(16)8(6-9(14)15)18-12(10)17/h8,16H,2-6H2,1H3,(H,14,15)/t8-/m0/s1

InChI Key

YZMZGKYVOIAWJS-QMMMGPOBSA-N

Isomeric SMILES

CCCCCC(=O)C1=C([C@@H](OC1=O)CC(=O)O)O

Canonical SMILES

CCCCCC(=O)C1=C(C(OC1=O)CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.